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molecular formula C10H10N2O B8737491 1-(Imidazo[1,2-a]pyridin-6-yl)propan-2-one

1-(Imidazo[1,2-a]pyridin-6-yl)propan-2-one

Cat. No. B8737491
M. Wt: 174.20 g/mol
InChI Key: KEHXBISWXRCSIL-UHFFFAOYSA-N
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Patent
US04791202

Procedure details

In 200 ml of N,N-dimethylformamide, 33.17 g of 1-(imidazo[1,2-a]pyridin-6-yl)-2-propanone was stirred at 80° C. for 1 hour, together with 45.4 g of N,N-dimethylformamide dimethyl acetal. After cooling, the solvent was removed by distillation under reduced pressure. The residue was purified by silica gel chromatography (eluted with chloroform-methanol=97:3) to obtain 32.46 g (74.5%) of 4-dimethylamino-3-(imidazo[1,2-a]pyridin-6-yl)-3-buten-2-one.
Quantity
33.17 g
Type
reactant
Reaction Step One
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[C:8]([CH2:10][C:11](=[O:13])[CH3:12])[CH:7]=[CH:6][C:5]=12.CO[CH:16](OC)[N:17]([CH3:19])[CH3:18]>CN(C)C=O>[CH3:16][N:17]([CH3:19])[CH:18]=[C:10]([C:8]1[CH:7]=[CH:6][C:5]2[N:4]([CH:3]=[CH:2][N:1]=2)[CH:9]=1)[C:11](=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
33.17 g
Type
reactant
Smiles
N=1C=CN2C1C=CC(=C2)CC(C)=O
Name
Quantity
45.4 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (eluted with chloroform-methanol=97:3)

Outcomes

Product
Name
Type
product
Smiles
CN(C=C(C(C)=O)C=1C=CC=2N(C1)C=CN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 32.46 g
YIELD: PERCENTYIELD 74.5%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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